molecular formula C4H4ClN3O3S2 B1252956 5-Acetamido-1,3,4-thiadiazole-2-sulfonyl chloride CAS No. 32873-57-7

5-Acetamido-1,3,4-thiadiazole-2-sulfonyl chloride

Cat. No.: B1252956
CAS No.: 32873-57-7
M. Wt: 241.7 g/mol
InChI Key: MEJAPGGFIJZHEJ-UHFFFAOYSA-N
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Description

5-Acetamido-1,3,4-thiadiazole-2-sulfonyl chloride, also known as this compound, is a useful research compound. Its molecular formula is C4H4ClN3O3S2 and its molecular weight is 241.7 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis and Derivatives : 5-Acetamido-1,3,4-thiadiazole-2-sulfonyl chloride is a versatile compound used in the synthesis of various derivatives. For instance, it has been used to synthesize 5-acetylamino-1,3,4-thiadiazole-(2-N-methyl piperazine) sulfonylanilin and 5-acetylamino-1,3,4-thiadiazole-(2-sulfonyl)-aniline with high recovery rates and purity (Chen Hong-bo, 2009). Additionally, its interaction with various amino acids has led to the synthesis of chiral 1,3,4-thiadiazole-based bis-sulfonamides and tri-sulfonamide analogues with potential anti-HIV properties (Maria Shafique et al., 2018).

  • Crystal Structure Analysis : A detailed study on the crystal structure of a complex involving this compound has provided insights into its binding mechanism with carbonic anhydrase isoforms, highlighting its potential for designing more isoform-selective compounds (S. Biswas et al., 2013).

Pharmacological and Biological Applications

  • Antiviral Activity : Derivatives of this compound, specifically 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide, have shown anti-tobacco mosaic virus activity, indicating its potential use in developing antiviral agents (Zhuo Chen et al., 2010).

  • Carbonic Anhydrase Inhibition and Potential Anticancer Activity : Studies have synthesized sulfonamide derivatives bearing 2,5-disubstituted-1,3,4-thiadiazole and evaluated their inhibitory activity against carbonic anhydrase. The findings suggest potential for developing anticancer agents, as some derivatives showed promising results against MCF-7 cell lines and free radical scavenging activity (M. Abas et al., 2021).

Material Science and Spectroscopic Studies

  • Vibrational Study and Spectroscopic Identification : The compound has been characterized in detail using infrared and Raman spectroscopy, aiding in the understanding of its molecular structure and behavior (S. Brandán et al., 2011). Additionally, the spectroscopic determination of 5-acetamido-1,3,4-thiazole-2-sulfonamide in aqueous solutions has led to the development of methods for its accurate determination in various samples (L. Vladescu et al., 2002).

Safety and Hazards

While specific safety and hazard information for 5-Acetamido-1,3,4-thiadiazole-2-sulfonyl chloride is not available, a related compound, Acetazolamide, is known to be poisonous by subcutaneous and intravenous routes and moderately toxic by the intraperitoneal route . When heated to decomposition, it emits very toxic fumes of NOx and SOx .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

5-Acetamido-1,3,4-thiadiazole-2-sulfonyl chloride plays a significant role in biochemical reactions, particularly as an intermediate in the synthesis of sulfonamide derivatives. These derivatives are known to interact with a variety of enzymes and proteins. One of the primary interactions is with the enzyme carbonic anhydrase, where it acts as an inhibitor . This inhibition is crucial in regulating the enzyme’s activity, which is involved in various physiological processes such as respiration and acid-base balance. Additionally, this compound can interact with other biomolecules, potentially leading to the formation of new compounds with antibacterial and antioxidant properties .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell function by modulating cell signaling pathways and gene expression. For instance, its interaction with carbonic anhydrase can lead to changes in cellular metabolism and ion transport . Furthermore, derivatives of this compound have shown cytotoxic effects on various human cancer cell lines, including hepatocellular carcinoma and human lung carcinoma cells . These effects are indicative of its potential as an anticancer agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through enzyme inhibition. The compound binds to the active site of carbonic anhydrase, preventing the enzyme from catalyzing the hydration of carbon dioxide . This binding interaction is facilitated by the sulfonyl chloride group, which forms a covalent bond with the enzyme. Additionally, the compound may influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but it can undergo degradation when exposed to extreme pH or temperature . Long-term studies have shown that its effects on cellular function can persist, with sustained inhibition of carbonic anhydrase activity observed in vitro . The compound’s stability and efficacy may decrease over extended periods, necessitating careful storage and handling.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits carbonic anhydrase without causing significant toxicity . At higher doses, adverse effects such as metabolic acidosis and electrolyte imbalances have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its role as a carbonic anhydrase inhibitor. The compound interacts with enzymes and cofactors involved in the regulation of acid-base balance and ion transport . Additionally, it may affect metabolic flux by altering the levels of metabolites such as bicarbonate and carbon dioxide . These interactions are crucial for understanding the compound’s overall impact on cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, it may localize to specific compartments, such as the cytoplasm or mitochondria, where it exerts its biochemical effects . The distribution of the compound within tissues can also influence its overall efficacy and toxicity.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is known to target specific organelles, such as mitochondria, where it can inhibit carbonic anhydrase and affect cellular respiration . Additionally, post-translational modifications and targeting signals may direct the compound to other subcellular compartments, influencing its overall distribution and activity .

Properties

IUPAC Name

5-acetamido-1,3,4-thiadiazole-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClN3O3S2/c1-2(9)6-3-7-8-4(12-3)13(5,10)11/h1H3,(H,6,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEJAPGGFIJZHEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(S1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClN3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60186536
Record name Sulfohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60186536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32873-57-7
Record name 5-(Acetylamino)-1,3,4-thiadiazole-2-sulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32873-57-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulfohydrazide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032873577
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulfohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60186536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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